Tenalisib

Catalog No.
S549008
CAS No.
1639417-53-0
M.F
C23H18FN5O2
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenalisib

CAS Number

1639417-53-0

Product Name

Tenalisib

IUPAC Name

3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one

Molecular Formula

C23H18FN5O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1

InChI Key

HDXDQPRPFRKGKZ-INIZCTEOSA-N

SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

RP6530; RP6530; RP 6530; Tenalisib.

Canonical SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

Description

The exact mass of the compound Tenalisib is 415.1445 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tenalisib is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K), specifically the delta and gamma isoforms []. PI3K is a signaling pathway involved in cell growth, proliferation, and survival. By inhibiting PI3K, Tenalisib disrupts these processes and can potentially lead to cancer cell death. This property makes Tenalisib a valuable tool in cancer research, particularly for investigating its efficacy against cancers driven by PI3K signaling.

Studies in Hematologic Malignancies

One of the most promising areas of research for Tenalisib is in the treatment of hematologic malignancies, which are cancers of the blood and lymphatic system. Several clinical trials have evaluated Tenalisib's effectiveness in T-cell lymphomas, a type of hematologic malignancy. The BELIEF (CLN-19) study, a pivotal phase II trial, demonstrated promising results with Tenalisib for patients with relapsed or refractory peripheral T-cell lymphoma []. This study led to the approval of Tenalisib by the US Food and Drug Administration (FDA) for this specific patient population.

Combination Therapy Approaches

Research is also ongoing to explore the potential benefits of combining Tenalisib with other therapies for cancer treatment. The rationale behind this approach is that targeting multiple pathways involved in cancer cell growth and survival may lead to more effective outcomes. Studies are investigating Tenalisib in combination with chemotherapy, immunotherapy, and other targeted therapies for various malignancies [].

Tenalisib, also known as RP6530, is a dual inhibitor of phosphoinositide-3-kinase delta and gamma isoforms. Its chemical formula is C23H18FN5O2, and it has a molecular weight of approximately 415.4 g/mol. The compound is characterized by its unique structure, which includes a chromen-4-one core linked to a purine moiety. This design allows Tenalisib to effectively inhibit the PI3K/AKT signaling pathway, which plays a crucial role in various cellular processes, including cell growth, survival, and immune responses .

Tenalisib's primary mechanism of action involves inhibiting the PI3Kδ/γ isoforms and SIK3. PI3K is a critical enzyme in the PI3K/AKT/mTOR pathway, which plays a key role in cell growth, proliferation, and survival. By inhibiting PI3Kδ/γ, Tenalisib disrupts this pathway, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [, ]. Additionally, SIK3 inhibition by Tenalisib might contribute to its anti-tumor effects through mechanisms that are still under investigation [].

That create its complex structure. The process typically includes:

  • Formation of the Chromen-4-One Core: This is achieved through cyclization reactions involving appropriate aromatic precursors.
  • Attachment of the Purine Moiety: A key step involves linking a purine derivative to the chromen core via an alkyl chain.
  • Fluorination: The introduction of fluorine at specific positions enhances the compound's biological activity.

These steps require careful control of reaction conditions to ensure high yields and purity .

Tenalisib exhibits significant biological activity against various hematological malignancies. In clinical studies, it has shown promising anti-tumor effects in patients with relapsed or refractory T-cell lymphoma. The compound induces apoptosis in malignant cells and inhibits cytokine-induced phosphorylation of AKT. Its efficacy is attributed to its ability to modulate immune cell functions, particularly in T-cells and natural killer cells .

Tenalisib is primarily investigated for its application in oncology, particularly for treating T-cell lymphomas and other hematological malignancies. Its dual inhibition mechanism makes it a candidate for therapies targeting the PI3K pathway, which is often dysregulated in cancer. Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy against resistant cancer types .

Interaction studies have shown that Tenalisib can influence various signaling pathways beyond PI3K/AKT. For instance:

  • Cytokine Production: It modulates the production of cytokines such as tumor necrosis factor-alpha and interleukins.
  • Immune Cell Function: Tenalisib affects T-cell migration and function, enhancing the cytotoxic activity of CD8+ T-cells while modulating regulatory T-cell responses .

These interactions underscore its potential as an immunotherapeutic agent.

Several compounds share structural or functional similarities with Tenalisib. Below are some notable examples:

Compound NameMechanism of ActionUnique Features
IdelalisibPI3K delta inhibitorSpecific for B-cell malignancies
DuvelisibDual PI3K delta/gamma inhibitorBroad-spectrum activity against hematologic cancers
CopanlisibPI3K alpha/delta inhibitorAdministered intravenously; rapid onset

Uniqueness of Tenalisib: Unlike Idelalisib and Duvelisib, which primarily target B-cell malignancies, Tenalisib's dual inhibition of both delta and gamma isoforms allows it to modulate T-cell activity effectively, making it suitable for treating T-cell lymphomas specifically .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

415.14445300 g/mol

Monoisotopic Mass

415.14445300 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2261HH611H

Wikipedia

Tenalisib

Dates

Modify: 2023-08-15
1. Swaroop Vakkalanka, Srikant Viswanadha, Eugenio Gaudio, Emanuele Zucca, Francesco Bertoni, Elena Bernasconi, Davide Rossi, Anastasios Stathis, Dual PI3Kδ/γ Inhibition By RP6530 Induces Apoptosis and Cytotoxicity In B-Lymphoma Cells. Blood October 21, 2013 vol. 122 no. 21 4411.

Explore Compound Types